

The Spectroscopic Signature of 3-Tetradecanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Tetradecanone

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Introduction: Characterizing a Key Aliphatic Ketone

3-Tetradecanone (also known as ethyl undecyl ketone) is a long-chain aliphatic ketone with the molecular formula $C_{14}H_{28}O$.^[1] Its linear structure and carbonyl functionality make it a subject of interest in various fields, including organic synthesis, metabolomics, and as a potential volatile organic compound (VOC) biomarker. Accurate structural elucidation and purity assessment are paramount for its application in any rigorous scientific endeavor. This guide provides an in-depth analysis of the spectroscopic data of **3-tetradecanone**, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The causality behind the observed spectral features will be explored, providing a foundational understanding for researchers working with this and similar long-chain ketones.

Molecular Structure of 3-Tetradecanone

Caption: Chemical structure of **3-Tetradecanone**.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, which is instrumental in its identification.

Data Summary

The electron ionization (EI) mass spectrum of **3-tetradecanone** exhibits a distinct fragmentation pattern. The molecular ion peak (M^+) is observed at m/z 212, corresponding to the molecular weight of the compound (212.37 g/mol).^[2]

m/z	Relative Intensity (%)	Proposed Fragment
212	2.6	$[M]^+$
183	29.0	$[M-C_2H_5]^+$
85	29.9	$[C_5H_9O]^+$
72	100.0	$[C_4H_8O]^+$ • (Base Peak)
57	88.4	$[C_4H_9]^+$
43	43.1	$[C_3H_7]^+$

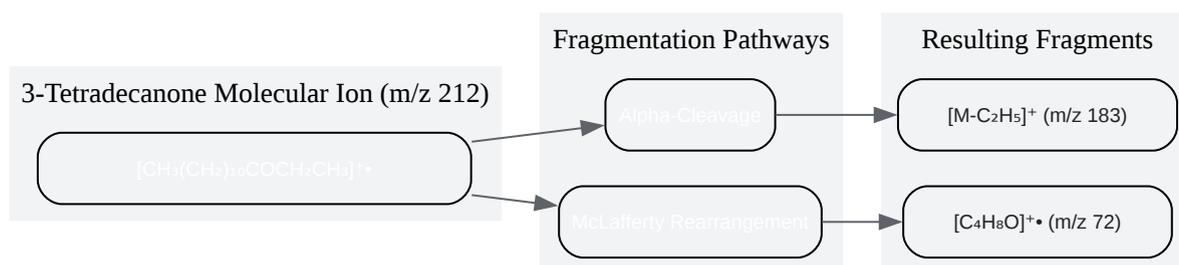
Data sourced from ChemicalBook.^[2]

Interpretation of the Mass Spectrum

The fragmentation of **3-tetradecanone** under electron ionization is characteristic of aliphatic ketones. The key fragmentation pathways are alpha-cleavage and the McLafferty rearrangement.

- Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For **3-tetradecanone**, this can occur on either side of the carbonyl.
 - Cleavage of the ethyl group results in a fragment with m/z 183 ($[M-29]^+$).
 - Cleavage of the undecyl chain results in a fragment with m/z 57.
- McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain containing a γ -hydrogen. The rearrangement involves the transfer of a hydrogen atom from the γ -carbon to the carbonyl oxygen, followed by the cleavage of the α - β carbon-carbon bond. This results in the formation of a neutral alkene and

a charged enol radical cation. For **3-tetradecanone**, this rearrangement leads to the base peak at m/z 72.[3]



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Caption: Key fragmentation pathways of **3-tetradecanone** in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry

- **Sample Preparation:** A dilute solution of **3-tetradecanone** is prepared in a volatile solvent (e.g., methanol or hexane).
- **Injection:** The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.
- **Ionization:** In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M^+).
- **Fragmentation:** The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.
- **Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Summary

The IR spectrum of **3-tetradecanone** is dominated by absorptions corresponding to its carbonyl group and the long alkyl chain.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1715	Strong	C=O stretch (ketone)
2955-2850	Strong	C-H stretch (alkane)
1465	Medium	CH ₂ bend (scissoring)
1375	Medium	CH ₃ bend (symmetric)

Characteristic absorption ranges are based on standard IR correlation tables.[\[4\]](#)

Interpretation of the IR Spectrum

- C=O Stretch:** The most prominent feature in the IR spectrum of **3-tetradecanone** is a strong, sharp absorption band around 1715 cm⁻¹. This is a classic signature of the carbonyl (C=O) stretching vibration in an aliphatic ketone.[\[4\]](#) Its intensity is due to the large change in dipole moment during the vibration.
- C-H Stretch:** Strong absorption bands in the region of 2955-2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the long alkyl chain.[\[4\]](#)
- C-H Bending:** The spectrum also displays characteristic C-H bending (deformation) vibrations. A medium intensity band around 1465 cm⁻¹ is attributable to the scissoring motion of the CH₂ groups, while a band near 1375 cm⁻¹ corresponds to the symmetric bending of the CH₃ groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **3-tetradecanone** is a low-melting solid, the spectrum can be conveniently obtained as a melt. A small amount of the solid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently heated to melt, forming a thin capillary film.
- **Background Spectrum:** A background spectrum of the empty sample holder (or the KBr/NaCl plates) is recorded to subtract any atmospheric or instrumental interferences.
- **Sample Spectrum:** The prepared sample is placed in the IR beam path, and the spectrum is recorded.
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule.

Data Summary

While a publicly available, peer-reviewed list of the precise chemical shifts for **3-tetradecanone** is not readily available, the expected chemical shifts can be predicted based on established correlation tables for aliphatic ketones.^{[5][6]}

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O (C3)	205-220
-CH ₂ -C=O (C2, C4)	30-45
-CH ₂ - chain	22-32
-CH ₃ (C1, C14)	10-20

Predicted chemical shift ranges are based on general values for similar chemical environments. [\[5\]](#)[\[6\]](#)

Interpretation of the Predicted ¹³C NMR Spectrum

- **Carbonyl Carbon (C3):** The carbon of the carbonyl group is the most deshielded carbon in the molecule and is expected to appear significantly downfield, in the range of 205-220 ppm. [\[5\]](#)
- **Alpha-Carbons (C2 and C4):** The carbons directly attached to the carbonyl group (C2 and C4) are also deshielded and are predicted to resonate in the 30-45 ppm region.
- **Alkyl Chain Carbons:** The methylene (-CH₂-) carbons of the long undecyl chain will have overlapping signals in the typical alkane region of 22-32 ppm.
- **Terminal Methyl Carbons (C1 and C14):** The two terminal methyl carbons are the most shielded and will appear furthest upfield, typically between 10 and 20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** A solution of **3-tetradecanone** is prepared by dissolving the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to set the 0 ppm reference point.
- **Instrument Setup:** The sample tube is placed in the NMR spectrometer. The instrument is tuned to the ¹³C resonance frequency.
- **Data Acquisition:** A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. To enhance the signal-to-noise ratio,

multiple scans are typically acquired and averaged. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.

- **Data Processing:** The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected to produce the final ^{13}C NMR spectrum.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

^1H NMR spectroscopy is a powerful tool for determining the structure of a molecule by providing information about the different proton environments.

Data Summary

The ^1H NMR spectrum of **3-tetradecanone** in CDCl_3 shows distinct signals for the protons in different positions relative to the carbonyl group and along the alkyl chain.

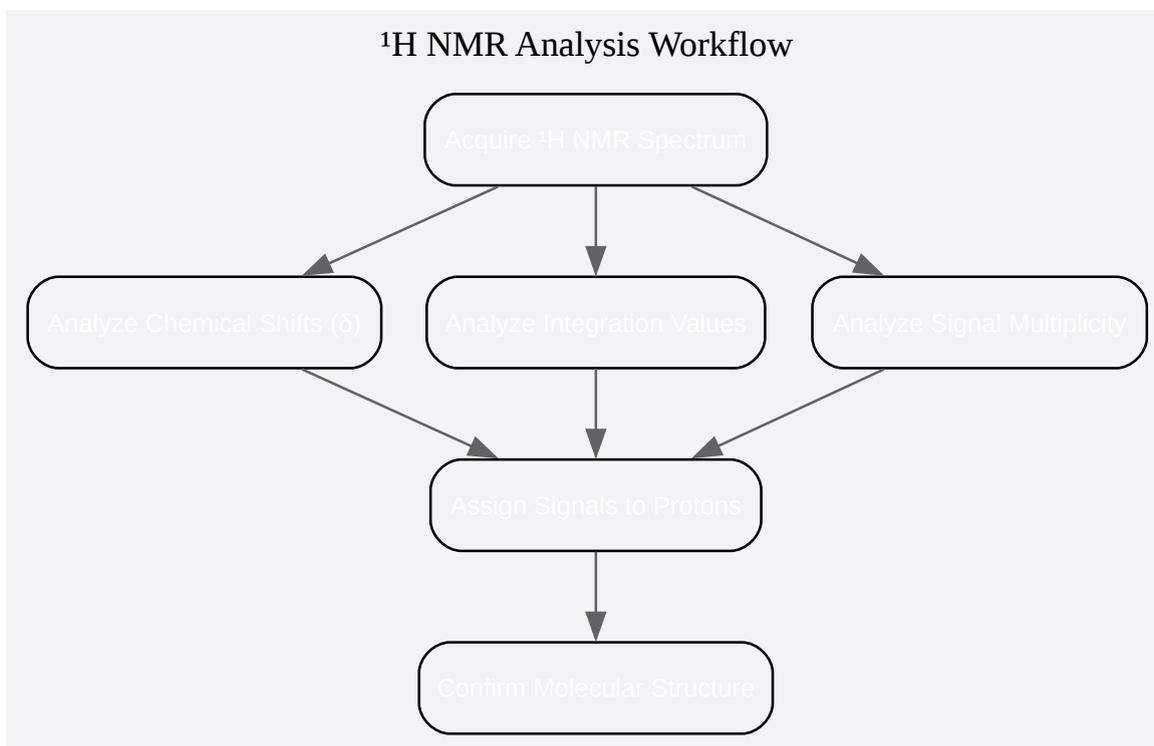
Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
a	~2.41	Triplet	2H
b	~2.39	Quartet	2H
c	~1.57	Multiplet	2H
d	~1.26	Broad Singlet	18H
e	~1.05	Triplet	3H
f	~0.88	Triplet	3H

Data sourced from ChemicalBook, recorded at 399.65 MHz in CDCl_3 .^[2]

Caption: ^1H NMR assignments for **3-Tetradecanone**.

Interpretation of the ^1H NMR Spectrum

- Alpha-Protons (a and b): The protons on the carbons adjacent to the carbonyl group (α -protons) are the most deshielded due to the electron-withdrawing effect of the carbonyl oxygen. They appear as two distinct multiplets around 2.4 ppm.^[7]
 - The protons at position a (on C4) are a triplet because they are coupled to the two protons on the adjacent methylene group (C5).
 - The protons at position b (on C2) are a quartet due to coupling with the three protons of the adjacent methyl group (C1).
- Beta-Protons (c): The protons on the carbon β to the carbonyl group (C5) are found further upfield around 1.57 ppm as a multiplet due to coupling with the protons on C4 and C6.
- Alkyl Chain Protons (d): The protons of the long methylene chain (C6-C13) are all in very similar chemical environments and overlap to form a large, broad singlet at approximately 1.26 ppm.
- Terminal Methyl Protons (e and f):
 - The methyl protons at position e (on C1) are adjacent to the methylene group at C2, and thus appear as a triplet around 1.05 ppm.
 - The terminal methyl protons at position f (on C14) are the most shielded protons in the molecule and appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene group.



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- To cite this document: BenchChem. [The Spectroscopic Signature of 3-Tetradecanone: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294971#spectroscopic-data-of-3-tetradecanone-nmr-ir-mass-spec>]

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